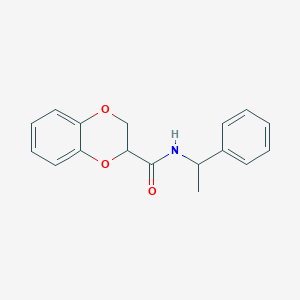methanol](/img/structure/B5209776.png)
[4-(benzyloxy)-3-methoxyphenyl](1-isopropyl-1H-benzimidazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(benzyloxy)-3-methoxyphenyl](1-isopropyl-1H-benzimidazol-2-yl)methanol is an organic compound with a molecular formula of C27H28N2O3. This compound is of significant interest to the scientific community due to its potential applications in pharmaceuticals and drug design. The compound is synthesized using a multi-step process that involves the use of various reagents and solvents. In
Mécanisme D'action
The mechanism of action of [4-(benzyloxy)-3-methoxyphenyl](1-isopropyl-1H-benzimidazol-2-yl)methanol is not fully understood. However, it has been shown to have inhibitory effects on certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer properties. The compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, by inhibiting the activity of COX-2 and LOX enzymes. Additionally, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [4-(benzyloxy)-3-methoxyphenyl](1-isopropyl-1H-benzimidazol-2-yl)methanol is its potential as a candidate for the development of enzyme inhibitors and anti-cancer drugs. Additionally, the compound has been shown to have good solubility in organic solvents, making it easier to work with in the lab. However, one limitation of the compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are several potential future directions for research on [4-(benzyloxy)-3-methoxyphenyl](1-isopropyl-1H-benzimidazol-2-yl)methanol. One direction is to further investigate the compound's mechanism of action and its potential as a candidate for the development of enzyme inhibitors and anti-cancer drugs. Another direction is to explore the compound's potential as a candidate for the development of other types of drugs, such as anti-inflammatory drugs. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for the compound.
Méthodes De Synthèse
The synthesis of [4-(benzyloxy)-3-methoxyphenyl](1-isopropyl-1H-benzimidazol-2-yl)methanol is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with benzyl bromide in the presence of a base to form 4-(benzyloxy)-3-methoxybenzaldehyde. The second step involves the reaction of 4-(benzyloxy)-3-methoxybenzaldehyde with 1-isopropyl-1H-benzimidazole in the presence of a Lewis acid catalyst to form this compound.
Applications De Recherche Scientifique
[4-(benzyloxy)-3-methoxyphenyl](1-isopropyl-1H-benzimidazol-2-yl)methanol has potential applications in pharmaceuticals and drug design. The compound has been shown to have inhibitory effects on certain enzymes, making it a potential candidate for the development of enzyme inhibitors. Additionally, the compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of anti-cancer drugs.
Propriétés
IUPAC Name |
(3-methoxy-4-phenylmethoxyphenyl)-(1-propan-2-ylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-17(2)27-21-12-8-7-11-20(21)26-25(27)24(28)19-13-14-22(23(15-19)29-3)30-16-18-9-5-4-6-10-18/h4-15,17,24,28H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEFLMVBXUBCFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5209696.png)
![2-[4-(4-nitrophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5209700.png)
![diethyl 5-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5209706.png)

![N-[4-(1-azepanylcarbonyl)benzyl]-N-(5-chloro-2-methylphenyl)benzenesulfonamide](/img/structure/B5209726.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B5209728.png)
![5-({3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoyl}amino)isophthalic acid](/img/structure/B5209736.png)
![1-[(5-bromo-2-thienyl)carbonyl]azepane](/img/structure/B5209741.png)
![N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N,N-dimethyl-1,4-benzenediamine hydrobromide](/img/structure/B5209754.png)
![(3R*,4R*)-1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5209755.png)
![N'-(11-cyano-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepin-4-yl)-N,N-dimethylimidoformamide](/img/structure/B5209760.png)
![4-fluoro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B5209763.png)
![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5209770.png)
![2-{[4-(3,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B5209786.png)